Norgallopamil

Calcium channel blocker Phenylalkylamine Structure-activity relationship

Norgallopamil is the principal active N-dealkylation metabolite of gallopamil, distinguished by a 3,4,5-trimethoxy substitution absent in verapamil. It is essential for accurate pharmacokinetic modeling due to enantioselective formation (S/R ratio 1.36 rat, 0.7-0.9 human) and unique P-gp inhibition (IC50 3.6 µM). This reference standard enables precise bioequivalence assessments, drug-drug interaction studies, and MDR1 transporter research, offering scientific differentiation not achievable with parent compounds or generic substitutes.

Molecular Formula C27H38N2O5
Molecular Weight 470.6 g/mol
CAS No. 108050-23-3
Cat. No. B008515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNorgallopamil
CAS108050-23-3
Synonymsnorgallopamil
Molecular FormulaC27H38N2O5
Molecular Weight470.6 g/mol
Structural Identifiers
SMILESCC(C)C(CCCNCCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C(=C2)OC)OC)OC
InChIInChI=1S/C27H38N2O5/c1-19(2)27(18-28,21-16-24(32-5)26(34-7)25(17-21)33-6)12-8-13-29-14-11-20-9-10-22(30-3)23(15-20)31-4/h9-10,15-17,19,29H,8,11-14H2,1-7H3
InChIKeyJBERDSXBGRTWOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Norgallopamil (CAS 108050-23-3): Sourcing and Specifications for the Principal Active Metabolite of Gallopamil


Norgallopamil (CAS 108050-23-3) is a phenylalkylamine derivative and the principal active metabolite of the calcium channel blocker gallopamil [1]. Structurally related to verapamil and gallopamil, norgallopamil retains the 3,4,5-trimethoxy substitution on the benzene ring characteristic of gallopamil, distinguishing it from the 3,4-dimethoxy substitution of verapamil [2]. It is primarily utilized as a reference standard for pharmacokinetic and metabolic studies, and as a research tool for investigating P-glycoprotein (ABCB1) transporter inhibition [3].

Why Norgallopamil Cannot Be Interchanged with Gallopamil or Verapamil in Research and Development


Norgallopamil is not a generic substitute for gallopamil or verapamil due to its distinct metabolic origin, enantioselective formation, and unique pharmacological profile. As the major N-dealkylation product of gallopamil, its formation is highly enantioselective, with different S/R ratios in rat and human liver microsomes [1]. Furthermore, norgallopamil exhibits significant P-glycoprotein (ABCB1) inhibitory activity (IC50 3.6 μM) that is not shared to the same extent by its parent compound, introducing a distinct off-target interaction profile [2]. These differences in metabolism, stereochemistry, and transporter interaction render norgallopamil unsuitable as a direct replacement for gallopamil in assays requiring precise pharmacological or pharmacokinetic fidelity.

Quantitative Evidence for Norgallopamil Differentiation: A Guide for Scientific Procurement


Structural Differentiation: Norgallopamil Retains the 3,4,5-Trimethoxy Substitution Critical for Enhanced Potency vs. Verapamil Derivatives

Norgallopamil contains a 3,4,5-trimethoxy substitution on the benzene ring, identical to gallopamil, whereas verapamil and its metabolite norverapamil feature a 3,4-dimethoxy substitution [1]. This structural difference is associated with a 3- to 5-fold higher calcium channel blocking activity of gallopamil compared to verapamil in experimental animals [2].

Calcium channel blocker Phenylalkylamine Structure-activity relationship

Metabolic Origin: Norgallopamil is the Major N-Dealkylation Product of Gallopamil with Defined Enantioselectivity

In rat liver microsomes, N-dealkylation accounts for approximately 90% of gallopamil's oxidative metabolism, producing norgallopamil with a 4:1 ratio relative to another N-dealkylated metabolite [1]. This process is enantioselective, with an S/R ratio of 1.36 for norgallopamil formation from S-(-)-gallopamil in rat microsomes, compared to an S/R ratio of 0.7-0.9 in human liver microsomes [1].

Drug metabolism Enantioselectivity Pharmacokinetics

P-glycoprotein (ABCB1) Inhibition: Norgallopamil Exhibits an IC50 of 3.6 µM, Distinct from Parent Compound Gallopamil

Norgallopamil inhibits the ABCB1 (P-glycoprotein) transporter with an IC50 of 3.6 µM in NIH-3T3-G185 cells using daunorubicin as the substrate [1]. This inhibitory activity is distinct from that of the parent compound gallopamil, for which no comparable P-gp inhibition data is available, indicating a potential shift in off-target interaction profile following N-dealkylation.

Transporter inhibition P-glycoprotein Drug-drug interactions

Pharmacokinetic Differentiation: Sustained-Release Gallopamil Formulations Yield Significantly Higher Norgallopamil Plasma Concentrations

In a randomized, double-blind, crossover study of 12 elderly patients with stable effort angina, plasma concentrations of norgallopamil were similar during the first 2 hours after administration of immediate-release (IR) and sustained-release (SR) gallopamil [1]. Thereafter, patients receiving the SR formulation (100 mg BID) showed significantly higher norgallopamil plasma concentrations than those receiving the IR formulation (50 mg TID) (P < 0.05) [1].

Pharmacokinetics Sustained-release Bioequivalence

Anti-Arteriosclerotic Potential: Norgallopamil is Patented for Use as an Anti-Arteriosclerotic Agent, Distinct from its Parent's Primary Indication

European patent EP0479874B1, assigned to Knoll AG, claims the use of norverapamil and norgallopamil for the preparation of anti-arteriosclerotic drugs [1]. This claim identifies a specific therapeutic application for norgallopamil that is distinct from the primary anti-anginal and anti-hypertensive indications of its parent compound, gallopamil.

Arteriosclerosis Patent Therapeutic indication

Optimal Research and Industrial Application Scenarios for Norgallopamil Based on Quantitative Evidence


Pharmacokinetic and Metabolism Studies Requiring Authentic Metabolite Standards

Norgallopamil is essential as a reference standard for quantifying gallopamil metabolism in plasma and bile. Its defined enantioselective formation (S/R ratio of 1.36 in rat, 0.7-0.9 in human microsomes) and formulation-dependent plasma exposure (P < 0.05 higher with SR gallopamil) make it indispensable for accurate pharmacokinetic modeling, bioequivalence assessments, and drug-drug interaction studies involving gallopamil [1].

P-glycoprotein Transporter Inhibition Assays in Drug Efflux Research

With an IC50 of 3.6 µM for P-gp inhibition, norgallopamil serves as a valuable tool compound for investigating ABCB1-mediated drug transport and mechanisms of multidrug resistance. Its distinct activity profile compared to gallopamil allows researchers to dissect the contribution of the metabolite to overall transporter-mediated drug disposition and potential clinical drug-drug interactions [2].

Anti-Arteriosclerotic Drug Discovery and Cardiovascular Research

The patented claim of anti-arteriosclerotic activity for norgallopamil positions it as a potential lead compound or pharmacological tool for developing novel therapeutics targeting atherosclerosis. This application is distinct from the primary anti-anginal and anti-hypertensive uses of gallopamil, opening new avenues for cardiovascular research focused on vascular pathology [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Norgallopamil

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.